molecular formula C8H7ClN4O4 B14563148 N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine CAS No. 61785-64-6

N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine

Cat. No.: B14563148
CAS No.: 61785-64-6
M. Wt: 258.62 g/mol
InChI Key: NMQSGRXCAMKNLJ-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoxadiazole ring substituted with a nitro group, a chloroethyl group, and an oxido group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzoxadiazole derivative, followed by the introduction of the chloroethyl group through a substitution reaction. The final step involves the oxidation of the intermediate to form the oxido group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine undergoes various chemical reactions, including:

    Oxidation: The oxido group can participate in redox reactions.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloroethyl group can produce a variety of substituted benzoxadiazole compounds.

Scientific Research Applications

N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Carmustine (BCNU): Another compound with a chloroethyl group, used in cancer treatment.

    Lomustine: Similar to carmustine, with applications in chemotherapy.

    Fotemustine: A nitrosourea compound with a similar mechanism of action.

Uniqueness

N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

61785-64-6

Molecular Formula

C8H7ClN4O4

Molecular Weight

258.62 g/mol

IUPAC Name

N-(2-chloroethyl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine

InChI

InChI=1S/C8H7ClN4O4/c9-3-4-10-5-1-2-6(12(14)15)7-8(5)13(16)17-11-7/h1-2,10H,3-4H2

InChI Key

NMQSGRXCAMKNLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=[N+](ON=C2C(=C1)[N+](=O)[O-])[O-])NCCCl

Origin of Product

United States

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